N-Desmethyl O-Methyl Clobazam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl O-Methyl Clobazam is a metabolite of Clobazam, a 1,5-benzodiazepine. Clobazam is primarily used as an anticonvulsant and anxiolytic. This compound is formed through the N-demethylation of Clobazam and has a longer half-life than the parent compound, contributing significantly to its pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl O-Methyl Clobazam involves the N-demethylation of Clobazam. This process can be achieved using various reagents and conditions. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the demethylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl O-Methyl Clobazam undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the compound’s structure.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl O-Methyl Clobazam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Clobazam and its metabolites.
Biology: Studied for its interactions with GABA_A receptors and its role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy and anxiety disorders.
Wirkmechanismus
N-Desmethyl O-Methyl Clobazam exerts its effects by binding allosterically to the GABA_A receptor. This binding increases the frequency of chloride channel opening, allowing chloride ions to enter the neuron and hyperpolarize it. This action results in an inhibitory effect on neurotransmission, contributing to its anticonvulsant and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clobazam: The parent compound, used primarily as an anticonvulsant and anxiolytic.
Clonazepam: Another benzodiazepine with similar uses but different receptor binding affinities.
Zolpidem: A non-benzodiazepine hypnotic that also interacts with GABA_A receptors but has a different chemical structure.
Uniqueness
N-Desmethyl O-Methyl Clobazam is unique due to its longer half-life and distinct binding affinities for different GABA_A receptor subtypes. This results in a different pharmacological profile compared to other benzodiazepines, potentially offering advantages in terms of efficacy and side effect profile .
Eigenschaften
CAS-Nummer |
2009208-96-0 |
---|---|
Molekularformel |
C16H15ClN2O3 |
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
methyl 3-(2-anilino-4-chloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-16(21)10-15(20)19-13-8-7-11(17)9-14(13)18-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
UODYCFVUCMOZER-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.